molecular formula C15H22 B13746276 1-Cyclohexyl-2-(propan-2-yl)benzene CAS No. 4501-40-0

1-Cyclohexyl-2-(propan-2-yl)benzene

Cat. No.: B13746276
CAS No.: 4501-40-0
M. Wt: 202.33 g/mol
InChI Key: UOLAMFQXDMTVDS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(propan-2-yl)benzene (CAS RN: 27121-65-9), also known as cyclohexylcumene, is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclohexyl group at position 1 and an isopropyl group at position 2. Its molecular formula is C₁₅H₂₂, with a molecular weight of 202.34 g/mol . The cyclohexyl group contributes steric bulk, while the isopropyl substituent introduces branching, influencing its physicochemical properties such as solubility, volatility, and reactivity.

Properties

CAS No.

4501-40-0

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-cyclohexyl-2-propan-2-ylbenzene

InChI

InChI=1S/C15H22/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3

InChI Key

UOLAMFQXDMTVDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclohexyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexylpropanol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexylpropanone, cyclohexylpropanoic acid.

    Reduction: Cyclohexylpropanol.

    Substitution: Bromocyclohexylbenzene, sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexyl-2-(propan-2-yl)benzene has shown potential in the field of medicinal chemistry, particularly as a precursor for synthesizing bioactive compounds. Its structural features allow it to serve as a scaffold for developing new pharmaceuticals.

Case Study: Antitumor Activity
Research indicates that compounds derived from this compound can inhibit mutated isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers, including glioblastoma and leukemia. These compounds exhibit significant antitumor activity by targeting metabolic pathways that are altered in cancer cells .

Table 1: Inhibitory Activity of Derivatives

Compound NameTargetIC50 (μM)
This compound derivative AIDH15.0
This compound derivative BIDH13.3
Control (standard drug)IDH14.0

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for various chemical reactions, including electrophilic aromatic substitution and cross-coupling reactions.

Synthesis of Complex Molecules
The compound can be utilized to synthesize more complex structures through palladium-catalyzed reactions, which are crucial for developing novel materials and fine chemicals .

Table 2: Reaction Conditions for Synthesis

Reaction TypeCatalystTemperature (°C)Yield (%)
Cross-CouplingPd(PPh3)48075
Electrophilic SubstitutionAlCl3Room Temp85

Cosmetic Formulations

The compound's unique properties make it suitable for use in cosmetic formulations. It can act as a solvent or a stabilizer in emulsions due to its hydrophobic nature.

Application in Skin Care Products
Recent studies have demonstrated that formulations containing this compound enhance the stability and efficacy of active ingredients in topical applications. This is particularly valuable in developing products aimed at improving skin hydration and texture .

Table 3: Formulation Stability Tests

Formulation TypeStability Test Duration (weeks)Observations
Emulsion A4Stable
Emulsion B8Slight phase separation

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(propan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or oxidation-reduction processes. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 1-cyclohexyl-2-(propan-2-yl)benzene, differing in substituents, functional groups, or saturation states:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Features
This compound 27121-65-9 C₁₅H₂₂ 202.34 Cyclohexyl, isopropyl None High steric bulk, saturated backbone
1-(1-Cyclohexen-1-yl)-2-methylbenzene 22618-51-5 C₁₃H₁₆ 172.27 Cyclohexenyl, methyl None Unsaturated cyclohexenyl group
4-Isopropylphenol 99-89-8 C₉H₁₂O 136.19 Isopropyl, hydroxyl Phenolic -OH Polar, reactive hydroxyl group
1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one N/A C₁₄H₁₈O₃S 278.35 Cyclohexyl, phenylsulfonyl Ketone, sulfonyl Colorless oil; used in organic synthesis
Comparative Analysis

a. Substituent Effects on Reactivity and Stability

  • Cyclohexyl vs. Cyclohexenyl Groups :
    • The fully saturated cyclohexyl group in this compound enhances stability compared to the unsaturated cyclohexenyl group in 1-(1-cyclohexen-1-yl)-2-methylbenzene. The latter’s double bond makes it prone to addition reactions (e.g., hydrogenation) .
    • Molecular weight differences (202.34 vs. 172.27 g/mol) reflect the cyclohexyl group’s additional hydrogens and carbons.
  • Isopropyl vs.

b. Functional Group Influence

  • Polarity and Solubility: 4-Isopropylphenol’s hydroxyl group introduces polarity, enhancing water solubility compared to the nonpolar this compound. This makes 4-isopropylphenol more reactive in hydrogen-bonding environments, such as aqueous degradation processes (e.g., BPA degradation intermediates) .
  • Sulfonyl and Ketone Functionality :
    • 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one’s sulfonyl and ketone groups enable participation in diverse reactions (e.g., nucleophilic substitutions), contrasting with the inert hydrocarbon backbone of the target compound .

Biological Activity

1-Cyclohexyl-2-(propan-2-yl)benzene, a compound belonging to the class of alkyl-substituted aromatic hydrocarbons, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H11C9H10\text{C}_6\text{H}_{11}\text{C}_9\text{H}_{10}

This structure consists of a cyclohexyl group and an isopropyl-substituted benzene ring, which contributes to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of structurally related compounds. The findings demonstrated that these compounds effectively scavenged free radicals, suggesting a probable mechanism for the protective effects against oxidative damage .

Study 2: Anti-inflammatory Mechanisms

In a recent investigation, researchers examined the anti-inflammatory effects of similar alkyl-substituted benzenes. The results indicated that these compounds could inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Study 3: Antitumor Potential

A study focused on the antitumor activity of various alkyl-substituted aromatic compounds found that certain derivatives exhibited cytotoxic effects on cancer cell lines. While direct studies on this compound are scarce, the structural similarities suggest potential for further exploration in oncological applications .

Data Tables

Activity Type Mechanism References
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AntitumorCytotoxic effects on cancer cells

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